molecular formula C20H27N3O2 B5974117 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione

3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione

Cat. No. B5974117
M. Wt: 341.4 g/mol
InChI Key: YEUTYYGFORPGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. MDPV is a potent stimulant drug that has been linked to a number of serious adverse effects, including psychosis, seizures, and death. In

Mechanism of Action

3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a stimulating effect, increasing energy, alertness, and euphoria. The exact mechanism of action of 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain.
Biochemical and physiological effects:
3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione has been shown to have a number of biochemical and physiological effects in animal models. It has been linked to changes in brain chemistry, including alterations in dopamine, norepinephrine, and serotonin levels. 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione has also been shown to increase heart rate, blood pressure, and body temperature in animal models.

Advantages and Limitations for Lab Experiments

3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione has several advantages as a research tool, including its potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, it also has several limitations, including its potential for abuse and toxicity, which can make it difficult to use in animal models. Additionally, the exact mechanism of action of 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione. One area of interest is the development of new treatments for addiction and drug abuse. 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione has been shown to be highly addictive, and there is a need for new treatments that can help individuals overcome addiction to stimulant drugs. Another area of interest is the development of new drugs that can target specific neurotransmitter systems in the brain, which may help to reduce the potential for abuse and toxicity associated with 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione. Finally, there is a need for further research to better understand the mechanisms underlying the effects of 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione on the brain and to develop new strategies for preventing and treating drug addiction.

Synthesis Methods

3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione is synthesized from piperonal and 2-bromopropiophenone using a modified Leuckart reaction. The reaction involves the reduction of the ketone group of piperonal to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then reacted with 2-bromopropiophenone in the presence of ammonium formate to form 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione.

Scientific Research Applications

3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione has been studied extensively in the field of neuroscience due to its psychoactive effects. It has been used as a research tool to study the effects of stimulant drugs on the brain and to investigate the mechanisms underlying drug addiction. 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione has also been used in animal models to study the effects of drug exposure on behavior, cognition, and neurochemistry.

properties

IUPAC Name

3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c24-19-15-18(22-13-5-2-6-14-22)20(25)23(19)17-9-7-16(8-10-17)21-11-3-1-4-12-21/h7-10,18H,1-6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUTYYGFORPGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-1-yl)-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione

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